molecular formula C14H19NO3 B13370770 {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid

{2-[(Cyclopentylamino)methyl]phenoxy}acetic acid

Cat. No.: B13370770
M. Wt: 249.30 g/mol
InChI Key: CLVJOUCEZGRYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(Cyclopentylamino)methyl]phenoxy}acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a cyclopentylamino methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid typically involves the reaction of phenoxyacetic acid with cyclopentylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

  • Phenoxyacetic acid + Cyclopentylamine → this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, with the addition of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
  • Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
  • Substitution : The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
  • Reduction : Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
  • Substitution : Various nucleophiles such as halides, amines; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

{2-[(Cyclopentylamino)methyl]phenoxy}acetic acid has several applications in scientific research:

  • Chemistry : It is used as a building block in the synthesis of more complex organic molecules.
  • Biology : The compound is studied for its potential biological activities, including its effects on cellular processes.
  • Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • Industry : It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

  • Phenoxyacetic acid : The parent compound, which lacks the cyclopentylamino methyl substituent.
  • MCPA (2-methyl-4-chlorophenoxyacetic acid) : A widely used herbicide with a similar phenoxyacetic acid structure.
  • 2,4-D (2,4-dichlorophenoxyacetic acid) : Another herbicide with a similar core structure but different substituents.

Uniqueness: {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid is unique due to the presence of the cyclopentylamino methyl group, which imparts distinct chemical and biological properties compared to other phenoxyacetic acid derivatives. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

2-[2-[(cyclopentylamino)methyl]phenoxy]acetic acid

InChI

InChI=1S/C14H19NO3/c16-14(17)10-18-13-8-4-1-5-11(13)9-15-12-6-2-3-7-12/h1,4-5,8,12,15H,2-3,6-7,9-10H2,(H,16,17)

InChI Key

CLVJOUCEZGRYCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.